2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
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Description
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BHIC and has been synthesized using different methods. BHIC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research. In
Scientific Research Applications
Synthesis of Novel Heterocycles
A study by Bilokin and Gella (1998) described the stereoselective synthesis of novel heterocycles that involve hexahydro-2H-indazole, thiazole, and coumarin moieties. This synthesis approach has implications for creating biologically active compounds with potential applications in pharmacology and materials science (Bilokin & Gella, 1998).
Antioxidant Properties
Polo et al. (2016) explored the antioxidant activity of tetrahydroindazole derivatives, including compounds structurally similar to 2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol. They found moderate antioxidant activity in some derivatives, suggesting potential applications in oxidative stress-related therapies (Polo et al., 2016).
Coordination with Metal Complexes
Niekerk, Gerber, and Hosten (2020) investigated the coordination of similar indazole derivatives with metal cores like [ReO]3+ and fac-[Re(CO)3]+. This research indicates potential applications in the development of novel metal-organic frameworks or catalysts (Niekerk, Gerber & Hosten, 2020).
Synthesis and Spectral Properties
Fedorchenko et al. (2020) synthesized new benzothiazole derivatives, studying their spectral, electrochemical, and antioxidant properties. This research contributes to the understanding of the physical and chemical properties of benzothiazole derivatives, which is crucial for their application in various scientific fields (Fedorchenko et al., 2020).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives for studying their corrosion inhibiting effects against steel in acidic solutions. This indicates potential applications in industrial processes where corrosion resistance is crucial (Hu et al., 2016).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-13-9-5-1-2-6-10(9)16-17(13)14-15-11-7-3-4-8-12(11)19-14/h3-4,7-8,16H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHPPCZZXKXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol | |
CAS RN |
892686-59-8 |
Source
|
Record name | 892686-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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